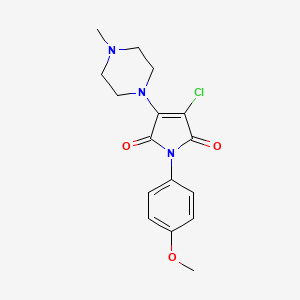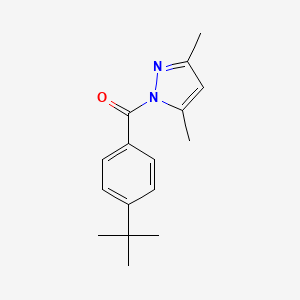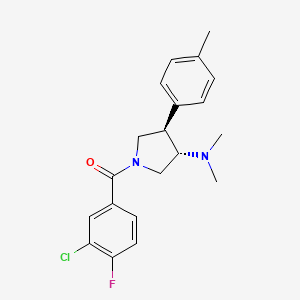![molecular formula C14H10BrN5S B5571914 4-[(2-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5571914.png)
4-[(2-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound is a part of the 1,2,4-triazole class, known for various biological activities. It is synthesized from isonicotinic acid hydrazide derivatives and exhibits notable antimicrobial activities (Bayrak et al., 2009).
Synthesis Analysis
- The synthesis involves reactions starting from isonicotinic acid hydrazide, leading to various derivatives of 1,2,4-triazole, including the title compound. Key reactions include treatment with hydrazine hydrate and reactions with ethyl bromide and various aldehydes (Bayrak et al., 2009).
Molecular Structure Analysis
- The title compound's structure has been confirmed through methods like NMR, MS, and X-ray crystallography. It crystallizes in the triclinic space group, and the dihedral angles between its rings have been quantified (Mu et al., 2015).
Chemical Reactions and Properties
- It exhibits reactions typical of 1,2,4-triazoles, including condensations with various aldehydes and reactions with primary and secondary amines. Its antimicrobial activity has been a focus in several studies, showing good to moderate activity against various microbes (Bayrak et al., 2009).
Physical Properties Analysis
- The crystallographic study reveals details about bond lengths, angles, and dihedral angles, providing insights into the compound's physical structure. The compound exists as a thione in the solid state and forms specific hydrogen bonds in its crystal form (Gao et al., 2012).
Chemical Properties Analysis
- The compound's chemical properties, like reactivity and potential biological activity, have been explored through various theoretical and experimental approaches. Its structure allows it to participate in various chemical reactions typical to its class, contributing to its biological activities (Srivastava et al., 2016).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- Antimicrobial Activity : Some derivatives of 1,2,4-triazoles, which include the structure of interest, have demonstrated antimicrobial properties. A study by Bayrak et al. (2009) found that these compounds exhibit good to moderate antimicrobial activity against various pathogens (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).
Corrosion Inhibition
- Corrosion Inhibition : Triazole derivatives, such as Schiff's bases of pyridyl substituted triazoles, have been investigated for their effectiveness as corrosion inhibitors. Ansari et al. (2014) found that these compounds can significantly inhibit corrosion in certain environments (Ansari, Quraishi, & Singh, 2014).
Anticancer Research
- Anticancer Activity : Triazole derivatives have also been evaluated for their anticancer properties. Bekircan et al. (2008) synthesized and tested various triazole derivatives against different cancer cell lines, noting some compounds exhibited promising anticancer activity (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).
Surface Activity and Biological Functions
- Surface and Biological Activity : El-Sayed (2006) explored the use of 1,2,4-triazole derivatives as surface active agents and their antimicrobial properties. The compounds were found effective in both respects (El-Sayed, 2006).
Antifungal Activity
- Antifungal Properties : A study by Mu et al. (2015) synthesized a triazole derivative and assessed its structure, theoretical properties, and antifungal activity. The compound showed moderate antifungal effects (Mu, Zhai, Yang, Sun, Wu, & Liu, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-[(E)-(2-bromophenyl)methylideneamino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN5S/c15-12-6-2-1-4-10(12)9-17-20-13(18-19-14(20)21)11-5-3-7-16-8-11/h1-9H,(H,19,21)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYQWBJOTSXWIV-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=NNC2=S)C3=CN=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=NNC2=S)C3=CN=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-Bromobenzylidene)amino)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL hydrosulfide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(1,3-thiazol-4-ylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571831.png)
![ethyl 4-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoate](/img/structure/B5571835.png)
![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5571843.png)
![6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5571850.png)
![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5571851.png)
![4-fluoro-N-{3-[3-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5571856.png)


![(1S*,5R*)-6-(5-isopropyl-2-methyl-3-furoyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5571874.png)
![2-{[5-(3-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5571882.png)


![4-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5571888.png)
![5-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3-isobutylisoxazole](/img/structure/B5571898.png)